Product packaging for N-Acetyl-6-O-L-fucosyl-D-glucosamine(Cat. No.:CAS No. 109582-58-3)

N-Acetyl-6-O-L-fucosyl-D-glucosamine

Cat. No.: B216933
CAS No.: 109582-58-3
M. Wt: 367.35 g/mol
InChI Key: YBWAUUBLHOFOPK-SOHGFDPZSA-N
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Description

Overview of Carbohydrate Chemistry and Glycobiology

Carbohydrate chemistry is the study of the structure, properties, and reactions of carbohydrates, which are essential biomolecules made of carbon, hydrogen, and oxygen. mdpi.com These compounds are broadly categorized into monosaccharides, disaccharides, oligosaccharides, and polysaccharides based on the number of sugar units they contain. slideshare.net Monosaccharides, like glucose and fructose, are the simplest form and serve as the primary energy source for metabolism. mdpi.com

Glycobiology is a specialized field that investigates the structure, biosynthesis, and biological roles of complex carbohydrates, also known as glycans. nih.govneb.com This discipline has grown in prominence as the understanding of the functional importance of glycans has expanded beyond their traditional roles in energy storage and structural support. nih.govnih.gov Glycobiology integrates carbohydrate chemistry with cell biology, genetics, and biochemistry to explore how glycans participate in a vast array of biological processes. nih.gov These processes include cell-to-cell communication, immune responses, and the modulation of protein function through a process called glycosylation, where glycans are attached to proteins or lipids to form glycoconjugates. wikipedia.orgneb.com

Disaccharide Structural Motifs within Complex Glycans

Disaccharides are formed when two monosaccharides are joined together by a covalent bond known as a glycosidic linkage, a reaction that involves the removal of a water molecule. wikipedia.orgstudymind.co.uk Common examples include sucrose (B13894) (table sugar), lactose (B1674315) (milk sugar), and maltose. quora.com These molecules are not merely simple energy sources; they also serve as fundamental building blocks, or structural motifs, for larger and more complex glycans like oligosaccharides and polysaccharides. slideshare.net

Significance of Specific Glycosidic Linkages in Biological Systems

The glycosidic linkage is the defining feature of carbohydrate structure, and its specific configuration is of paramount biological importance. khanacademy.orgnumberanalytics.com This bond forms between the anomeric carbon of one sugar and a hydroxyl group on another molecule. khanacademy.org The orientation of the bond—either alpha (α) or beta (β)—and the specific carbon atoms it connects (e.g., 1→4 or 1→6) dictates the final three-dimensional shape and properties of the resulting carbohydrate. khanacademy.orgfiveable.me

A classic example of the importance of linkage specificity is the difference between starch and cellulose (B213188). Both are polymers of glucose, but starch contains α-1,4 glycosidic linkages, while cellulose has β-1,4 linkages. fiveable.me This seemingly minor difference results in vastly different structures; starch is a digestible energy source for humans, whereas cellulose is a rigid structural fiber that human digestive enzymes cannot break down. fiveable.me

In the context of glycoconjugates, the specificity of glycosidic bonds is crucial for molecular recognition events. quizlet.com The precise arrangement of sugars and their linkages on the surface of cells creates a unique "sugar code" that is read by specific glycan-binding proteins. quizlet.com These interactions are fundamental to processes such as cell adhesion, immune system recognition of pathogens, and signal transduction. quizlet.com Therefore, the type of glycosidic bond is not just a structural detail but a critical determinant of biological function. numberanalytics.comquicktakes.io

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H25NO10 B216933 N-Acetyl-6-O-L-fucosyl-D-glucosamine CAS No. 109582-58-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

109582-58-3

Molecular Formula

C14H25NO10

Molecular Weight

367.35 g/mol

IUPAC Name

N-[(2R,3R,4S)-3,4,5-trihydroxy-1-oxo-6-[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide

InChI

InChI=1S/C14H25NO10/c1-5-9(19)12(22)13(23)14(25-5)24-4-8(18)11(21)10(20)7(3-16)15-6(2)17/h3,5,7-14,18-23H,4H2,1-2H3,(H,15,17)/t5-,7-,8?,9+,10+,11+,12+,13-,14?/m0/s1

InChI Key

YBWAUUBLHOFOPK-SOHGFDPZSA-N

SMILES

CC1C(C(C(C(O1)OCC(C(C(C(C=O)NC(=O)C)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H](C(O1)OCC([C@H]([C@@H]([C@H](C=O)NC(=O)C)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC(C(C(C(C=O)NC(=O)C)O)O)O)O)O)O

physical_description

Solid

Synonyms

N-Acetyl-6-O-L-fucosyl-D-glucosamine

Origin of Product

United States

Biosynthesis Pathways and Enzymology of N Acetyl 6 O L Fucosyl D Glucosamine Containing Structures

Glycosyltransferases Involved in Fucosylation and GlcNAc Addition

Glycosyltransferases are a large family of enzymes responsible for the synthesis of complex oligosaccharides, known as glycans. nih.gov These enzymes catalyze the transfer of a specific monosaccharide from a donor substrate to an acceptor molecule. researchgate.net The synthesis of N-Acetyl-6-O-L-fucosyl-D-glucosamine containing structures involves the coordinated action of several types of glycosyltransferases, each with distinct specificities and catalytic mechanisms.

Core fucosylation, the addition of a fucose residue in an α1,6-linkage to the innermost N-acetylglucosamine (GlcNAc) of N-linked glycans, is a critical modification in mammalian glycoproteins. nih.govnih.gov This reaction is exclusively catalyzed by the α1,6-fucosyltransferase (FUT8). nih.govglycopedia.eu The significance of this modification is underscored by the severe pathological phenotypes observed in FUT8-deficient mice, which exhibit defects in cellular signaling and development. nih.gov

FUT8 transfers a fucose from the donor substrate GDP-β-L-fucose to the GlcNAc residue of N-glycans. nih.gov Structural studies of human FUT8 have provided detailed insights into its substrate recognition and catalytic mechanism. nih.govresearchgate.net The enzyme utilizes an SN2-like mechanism for fucosylation. glycopedia.euresearchgate.net The binding site of FUT8 is formed by a series of loops and an α-helix. glycopedia.euresearchgate.net A key feature for substrate recognition is an exosite, which includes an SH3 domain, that specifically interacts with the α1,3 arm GlcNAc of branched N-glycans, a prerequisite for catalysis. nih.govresearchgate.net The binding of the donor substrate analog induces a conformational change in three active site loops, suggesting an induced-fit mechanism for donor binding. nih.govuu.nl

Table 1: Key Features of α1,6-Fucosyltransferase (FUT8)
FeatureDescriptionReference
Enzymeα1,6-fucosyltransferase (FUT8) nih.govglycopedia.eu
FunctionCatalyzes core fucosylation of N-glycans nih.govnih.gov
Donor SubstrateGDP-β-L-fucose nih.gov
Acceptor SubstrateInnermost N-acetylglucosamine (GlcNAc) of N-linked glycans nih.govglycopedia.eu
Catalytic MechanismSN2-like mechanism glycopedia.euresearchgate.net
Key Structural FeaturesActive site loops, α-helix, and an exosite with an SH3 domain for branched glycan recognition nih.govresearchgate.net

N-Acetylglucosaminyltransferases (GnTs) are a group of enzymes that catalyze the addition of N-acetylglucosamine (GlcNAc) residues to glycans, leading to the formation of branched N-glycan structures. creative-diagnostics.complos.org These enzymes are typically type II transmembrane proteins located in the Golgi apparatus. creative-diagnostics.com The branching of N-glycans is a crucial step in the diversification of glycan structures and plays a significant role in various physiological and pathological processes, including cancer progression. nih.gov

Different GnTs are responsible for creating specific branches on the N-glycan core. creative-diagnostics.com For instance, GnT-I initiates the conversion of oligomannose N-glycans to hybrid and complex types. plos.org GnT-V is responsible for creating the β1,6-GlcNAc branch on the α1,6-mannose arm, a modification often associated with cancer cell migration and proliferation. nih.gov The presence of certain branches can influence the activity of other glycosyltransferases; for example, the bisecting GlcNAc added by GnT-III can inhibit the action of other GnTs like GnT-V. nih.gov GnT-IX (also known as GnT-Vb) is a homolog of GnT-V with a high preference for O-mannose glycans. nih.govnih.gov

Table 2: Major N-Acetylglucosaminyltransferases and their Functions in N-glycan Branching
EnzymeGeneFunctionReference
GnT-IMGAT1Initiates the formation of hybrid and complex N-glycans. plos.org
GnT-IIMGAT2Further processes hybrid N-glycans to complex N-glycans. plos.org
GnT-IIIMGAT3Adds a bisecting GlcNAc residue. nih.govnih.gov
GnT-IVMGAT4Adds a β1,4-GlcNAc branch to the α1,3-mannose arm. creative-diagnostics.com
GnT-VMGAT5Adds a β1,6-GlcNAc branch to the α1,6-mannose arm. creative-diagnostics.comnih.gov
GnT-IX (Vb)MGAT5BShows similar branching activity to GnT-V but has a high preference for O-mannose glycans. nih.govnih.gov

The Fringe family of glycosyltransferases, which includes Radical fringe (RFNG), Manic fringe, and Lunatic fringe (LFNG), are O-fucosylpeptide 3-beta-N-acetylglucosaminyltransferases. wikipedia.orgwikipedia.org These enzymes are crucial for the modulation of the Notch signaling pathway, which is essential for embryonic development. wikipedia.orgnih.gov Fringe enzymes catalyze the addition of a GlcNAc residue in a β1,3-linkage to O-fucose on the EGF-like repeats of the Notch receptor. uniprot.org

This modification of Notch by Fringe proteins alters the receptor's ability to bind to its ligands, Delta and Jagged. nih.govuniprot.org For example, LFNG enhances Notch1 activation by Delta-like 1 (DLL1) and inhibits its activation by Jagged1 (JAG1). uniprot.org Mutations in the LFNG gene have been linked to spondylocostal dysostosis, a condition characterized by vertebral and rib abnormalities, highlighting the critical role of this enzyme in proper skeletal development. wikipedia.orgnih.gov

While glycosyltransferases are generally specific for their donor and acceptor substrates, many exhibit a degree of promiscuity, meaning they can act on multiple substrates or catalyze different reactions. nih.govresearchgate.net This promiscuity can be categorized as either "variable-chemistry," where the enzyme catalyzes different linkages or uses different donors/acceptors, or "fixed-chemistry," where the enzyme recognizes a small motif present on various larger oligosaccharide structures. nih.govresearchgate.net

The structural basis for this promiscuity often lies in the enzyme's recognition of a small "recognition motif" on the acceptor substrate, which can be as small as a monosaccharide or disaccharide. nih.govresearchgate.net This allows the enzyme to act on any oligosaccharide that contains this motif. nih.gov While this promiscuity can lead to a diversity of glycan structures, it is also regulated within the cell, for instance, by the specific localization of glycosyltransferases within the compartments of the Golgi apparatus. nih.govresearchgate.net

Donor Substrate Availability and Regulation

The biosynthesis of this compound containing structures is not only dependent on the presence and activity of the appropriate glycosyltransferases but also on the availability of the activated sugar donor substrates: Guanosine (B1672433) Diphosphate-L-Fucose (GDP-Fuc) and Uridine Diphosphate-N-acetyl-D-glucosamine (UDP-GlcNAc).

GDP-Fucose Biosynthesis

In mammalian cells, GDP-fucose is synthesized through two main pathways: the de novo pathway and the salvage pathway. oup.comreactome.org The de novo pathway is the primary source of GDP-fucose and starts with GDP-D-mannose. ontosight.ainih.gov This pathway involves two key enzymes: GDP-mannose 4,6-dehydratase (GMDS) and GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase (also known as GDP-fucose synthase or TSTA3). ontosight.ainih.gov The de novo pathway is subject to feedback inhibition and transcriptional regulation. ontosight.ai

The salvage pathway provides a smaller contribution to the cellular GDP-fucose pool and utilizes free fucose from the extracellular environment or from the lysosomal degradation of glycoconjugates. oup.comnih.gov This pathway involves the phosphorylation of fucose by fucokinase (FUK) and the subsequent conversion to GDP-fucose by GDP-L-fucose pyrophosphorylase (FPGT). reactome.org

UDP-GlcNAc Biosynthesis

The primary pathway for the synthesis of UDP-GlcNAc is the hexosamine biosynthetic pathway (HBP). nih.govfrontiersin.org This pathway integrates metabolites from glucose, amino acid, fatty acid, and nucleotide metabolism. nih.gov The HBP begins with the conversion of fructose-6-phosphate (B1210287) and glutamine to glucosamine-6-phosphate by the rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT). frontiersin.orgnih.gov Subsequent enzymatic steps convert glucosamine-6-phosphate to UDP-GlcNAc. nih.govnih.gov The HBP is tightly regulated to maintain cellular homeostasis of UDP-GlcNAc, as excessive levels can lead to cellular dysfunction. frontiersin.orgontosight.ai A salvage pathway also exists that can utilize glucosamine (B1671600) and N-acetylglucosamine from the environment or from the breakdown of glycoconjugates to produce UDP-GlcNAc. nih.govfrontiersin.org

Table 3: Key Enzymes in Donor Substrate Biosynthesis Pathways
PathwayKey EnzymeFunctionReference
GDP-Fucose (de novo)GDP-mannose 4,6-dehydratase (GMDS)Converts GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose. ontosight.ainih.gov
GDP-fucose synthase (TSTA3)Converts GDP-4-keto-6-deoxy-D-mannose to GDP-L-fucose. ontosight.ainih.gov
GDP-Fucose (salvage)Fucokinase (FUK)Phosphorylates free fucose. reactome.org
GDP-L-fucose pyrophosphorylase (FPGT)Converts fucose-1-phosphate to GDP-fucose. reactome.org
UDP-GlcNAc (HBP)Glutamine:fructose-6-phosphate amidotransferase (GFAT)Rate-limiting enzyme; converts fructose-6-phosphate and glutamine to glucosamine-6-phosphate. frontiersin.orgnih.gov
Glucosamine-6-phosphate N-acetyltransferase (GNA)Converts glucosamine-6-phosphate to N-acetylglucosamine-6-phosphate. nih.gov
N-acetylglucosamine-phosphate mutase (AGM)Isomerizes N-acetylglucosamine-6-phosphate to N-acetylglucosamine-1-phosphate. nih.gov
UDP-N-acetylglucosamine pyrophosphorylase (UAP1)Converts N-acetylglucosamine-1-phosphate and UTP to UDP-GlcNAc. nih.govontosight.ai

Hexosamine Biosynthetic Pathway as a Source of N-acetylglucosamine Precursors

The synthesis of complex glycans, including structures containing N-acetylglucosamine (GlcNAc), relies on the availability of activated monosaccharide donors. The primary donor for GlcNAc is Uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc). frontiersin.org This key metabolite is produced through the hexosamine biosynthetic pathway (HBP), a crucial metabolic route that integrates nutrient metabolism from several major pathways. frontiersin.orgnih.gov The HBP utilizes substrates from carbohydrate (glucose), amino acid (glutamine), lipid (acetyl-CoA), and nucleotide (uridine triphosphate - UTP) metabolism to generate UDP-GlcNAc. frontiersin.orgnih.gov

The de novo synthesis of UDP-GlcNAc via the HBP is a conserved process that involves four sequential enzymatic reactions. frontiersin.orgreactome.org The pathway begins with the conversion of fructose-6-phosphate, an intermediate of glycolysis, and glutamine into glucosamine-6-phosphate. nih.govnih.gov This initial step is catalyzed by the rate-limiting enzyme of the pathway, glutamine:fructose-6-phosphate amidotransferase (GFAT). frontiersin.orgnih.gov

Following its formation, glucosamine-6-phosphate is acetylated using acetyl-CoA as the acetyl donor, a reaction catalyzed by glucosamine-phosphate N-acetyltransferase (GNPNAT), to yield N-acetylglucosamine-6-phosphate (GlcNAc-6P). nih.gov In the third step, GlcNAc-6P is converted to N-acetylglucosamine-1-phosphate (GlcNAc-1P) by the enzyme N-acetylglucosamine phosphomutase (PGM3/AGM1). nih.gov Finally, the pathway culminates with the reaction of GlcNAc-1P and UTP, catalyzed by UDP-N-acetylglucosamine pyrophosphorylase (UAP1), to produce UDP-GlcNAc and pyrophosphate. frontiersin.orgnih.gov This final product, UDP-GlcNAc, serves as the activated sugar nucleotide required by glycosyltransferases to incorporate GlcNAc into growing glycan chains. nih.gov

Table 1: Key Enzymes of the Hexosamine Biosynthetic Pathway (HBP)

EnzymeAbbreviationSubstratesProduct
Glutamine:fructose-6-phosphate amidotransferaseGFATFructose-6-phosphate, GlutamineGlucosamine-6-phosphate, Glutamate
Glucosamine-phosphate N-acetyltransferaseGNPNATGlucosamine-6-phosphate, Acetyl-CoAN-acetylglucosamine-6-phosphate
N-acetylglucosamine phosphomutasePGM3/AGM1N-acetylglucosamine-6-phosphateN-acetylglucosamine-1-phosphate
UDP-N-acetylglucosamine pyrophosphorylaseUAP1N-acetylglucosamine-1-phosphate, UTPUDP-N-acetylglucosamine

Topological Distribution of Glycosyltransferases in Glycan Synthesis

The assembly of complex glycans is a highly organized process that occurs primarily within the lumens of the endoplasmic reticulum (ER) and the Golgi apparatus. embopress.org This organization is largely dictated by the specific localization and membrane topology of the enzymes responsible for glycan synthesis, known as glycosyltransferases. oup.com The sequential arrangement of these enzymes in the sub-compartments of the Golgi ensures the stepwise and precise construction of oligosaccharide chains. oup.com

The vast majority of glycosyltransferases are classified as type II transmembrane proteins. uzh.chnih.govoup.com This characteristic topology consists of three distinct domains: a short N-terminal cytoplasmic tail, a single transmembrane domain that anchors the protein to the membrane, and a large C-terminal catalytic domain that resides within the lumen of the ER or Golgi. uzh.chnih.gov The catalytic domain is connected to the transmembrane segment by a flexible stem region. nih.gov This orientation places the enzyme's active site within the lumen, where it can access the growing glycan chains on glycoproteins and glycolipids as they transit through the secretory pathway. nih.gov

The specific localization of a glycosyltransferase to the cis-, medial-, or trans-Golgi cisternae is crucial for its function and is thought to be determined by signals within its N-terminal regions, including the cytoplasmic tail, transmembrane domain, and stem region. nih.gov This spatial segregation creates an assembly line for glycan synthesis. jst.go.jp Enzymes that act early in the glycosylation process are generally located in the cis-Golgi, while enzymes responsible for later modifications, such as the addition of fucose or sialic acid, are found in the medial- and trans-Golgi cisternae. jst.go.jp This topological distribution ensures that glycans are synthesized in a defined order, which is essential for producing the vast diversity of functional glycan structures observed in cells. oup.com For instance, fucosyltransferases, which would be required to attach L-fucose to an N-acetyl-D-glucosamine residue, typically exhibit a GT-B structural fold and are localized to later Golgi compartments. uzh.ch

Table 2: General Topological Features of Golgi Glycosyltransferases

FeatureDescription
Protein Type Type II transmembrane protein. uzh.chnih.gov
N-Terminal Domain Short, cytosolic tail. uzh.ch
Transmembrane Domain Single-pass, acts as a membrane anchor. uzh.chnih.gov
C-Terminal Domain Large, globular catalytic domain located in the Golgi/ER lumen. uzh.choup.com
Localization Primarily in the cisternae of the Golgi apparatus; some in the Endoplasmic Reticulum (ER). embopress.orgnih.gov
Function of Topology Orients the catalytic domain within the lumen for glycan synthesis and contributes to specific sub-Golgi localization. nih.govnih.gov

Enzymatic Degradation and Metabolic Processing of N Acetyl 6 O L Fucosyl D Glucosamine Containing Glycans

Glycosidases and Fucosidases

The cleavage of the fucosyl residue from N-Acetyl-6-O-L-fucosyl-D-glucosamine is accomplished by a class of enzymes known as glycosidases, specifically α-L-fucosidases. These enzymes are critical in the catabolism of fucose-containing glycoconjugates.

Microbial α-L-fucosidases, found in glycoside hydrolase (GH) families such as GH29 and GH95, exhibit a broad range of specificities, targeting α-1,2, α-1,3, α-1,4, or α-1,6 fucosyl linkages. nih.gov This diversity reflects the vast array of fucosylated structures microbes encounter in their environments, such as the human gut. nih.gov For instance, certain bacterial fucosidases can only cleave the α-1,6 fucose from N-glycans after the outer glycan structures have been removed, highlighting a dependency on the activity of other glycosidases. nih.gov A comparative study revealed that two bacterial α-L-fucosidases, AlfC from Lactobacillus casei and BfFuc from Bacteroides fragilis, could only hydrolyze truncated Fucα1,6GlcNAc-peptide substrates and were inactive against intact, full-length N-glycoproteins. nih.gov In contrast, the human α-L-fucosidase (FucA1) demonstrated the ability to remove this core fucose from some intact glycopeptides and glycoproteins. nih.gov

An α-L-fucosidase from the silkworm, Bombyx mori (BmFucA), has also shown broad substrate specificity, hydrolyzing 6-fucosyl-N,N'-diacetylchitobiose, which contains the Fucα1-6GlcNAc linkage. nih.gov This enzyme was capable of releasing fucose from core-α-1,6-fucosylated N-glycans, suggesting its role in the catabolism of these structures in insects. nih.gov

Recent metagenomic studies of the infant gut microbiome have further expanded the known diversity of α-L-fucosidases. nih.gov For example, the fucosidase Fuc30 was found to be active only on α-1,6-linked fucosyl residues, while others like Fuc35A, Fuc193, and Fuc1584 showed broader specificity that included the α-1,6 linkage among others. nih.gov

EnzymeSource OrganismGlycoside Hydrolase FamilySubstrate Specificity (including α-1,6 linkage)Reference
Human FucA1Homo sapiensGH29Active on some intact core-fucosylated glycoproteins. nih.gov
AlfCLactobacillus caseiNot specifiedActive on truncated Fucα1,6GlcNAc-peptides, but not intact glycoproteins. nih.gov
BfFucBacteroides fragilisNot specifiedActive on truncated Fucα1,6GlcNAc-peptides, but not intact glycoproteins. nih.gov
BmFucABombyx moriGH29Active on 6-fucosyl-N,N'-diacetylchitobiose and core-α-1,6-fucosylated N-glycans. nih.gov
Fuc30Infant Gut MetagenomeGH29Specific for α-1,6-linked fucosyl residues. nih.gov
Fuc35A, Fuc193, Fuc1584Infant Gut MetagenomeGH29Broad specificity including α-1,2, α-1,3, α-1,4, and α-1,6 linkages. nih.gov

The degradation of fucosylated glycans is not merely a catabolic process for nutrient acquisition but is also integral to fundamental cellular processes such as macroautophagy. Macroautophagy is a cellular recycling mechanism that delivers cytoplasmic components to lysosomes for degradation to maintain cellular homeostasis. nih.govelifesciences.org Research has demonstrated that this process is dependent on the degradation of glycans by lysosomal glycosidases, including α-L-fucosidase 1 (FUCA1). nih.govresearchgate.net

In non-human systems, specifically mouse models, the critical role of FUCA1 in autophagy has been elucidated. nih.govresearchgate.net In mice lacking the Fuca1 gene, which mirrors the human lysosomal storage disease fucosidosis, a significant impairment in autophagic flux is observed. nih.govelifesciences.org This impairment is characterized by the accumulation of fucosylated glycans within the lysosomes. nih.govresearchgate.net The buildup of these undigested substrates leads to lysosomal dysfunction and hinders the fusion of autophagosomes with lysosomes, a crucial step for the degradation of autophagic cargo. nih.govresearchgate.net

Mechanistically, the absence of FUCA1 activity results in the altered fucosylation of several other lysosomal enzymes. nih.govresearchgate.net Consequently, the activity of these enzymes cannot be appropriately induced upon the stimulation of autophagy, leading to a slowdown of the entire process. nih.govresearchgate.net This disruption of glycan degradation and the subsequent defect in autophagy contribute to tissue destruction, a hallmark of fucosidosis. nih.govelifesciences.org These findings underscore that the enzymatic removal of fucose from glycans is an essential control point for successful macroautophagy, and its dysregulation has pathological consequences. elifesciences.orgresearchgate.net

Microbial Glycan Utilization and Cross-feeding

In the complex ecosystem of the mammalian gut, the ability to utilize host-derived glycans, such as those from mucin which can contain this compound structures, is a key factor for bacterial colonization and survival. nih.gov Many gut microbes, particularly those from the Bacteroides genus, are adept at foraging on these complex carbohydrates. nih.govnih.gov They produce a wide array of glycoside hydrolases, including fucosidases, to sequentially break down these large molecules. nih.gov

The degradation of fucosylated glycans is often a cooperative effort involving multiple microbial species, a phenomenon known as cross-feeding. nih.gov Primary degraders, such as Bacteroides species, often possess extracellular enzymes that cleave off monosaccharides like L-fucose from complex glycans. nih.govnih.gov This released fucose can then be utilized by the primary degrader itself or become a public good, available for scavenging by other members of the microbiota that may not have the enzymatic machinery to degrade the parent glycan. nih.gov

Synthetic Methodologies for N Acetyl 6 O L Fucosyl D Glucosamine and Analogues

Total Chemical Synthesis Strategies for Complex Fucosylated Oligosaccharides

Total chemical synthesis provides a versatile platform for accessing complex fucosylated oligosaccharides, including N-Acetyl-6-O-L-fucosyl-D-glucosamine, and allows for the introduction of non-natural modifications. However, this approach is often multi-stepped and requires careful planning of stereoselective glycosylation methods and protecting group strategies. researchgate.net

The formation of the glycosidic bond is the cornerstone of oligosaccharide synthesis, and controlling its stereochemistry (α or β) is paramount. The stereochemical outcome of a glycosylation reaction is influenced by several factors, including the nature of the protecting groups, the reactivity of the glycosyl donor and acceptor, the promoter, and the solvent. nih.gov

For the synthesis of an α-fucosidic linkage, as in this compound, non-participating protecting groups are typically used on the fucose donor. Ether-type protecting groups, such as benzyl (B1604629) ethers, at the C-2 position of the fucose donor prevent the formation of an intermediate that would direct the attack of the acceptor to the opposite face, thus favoring the formation of the desired α-linkage.

Conversely, to achieve a β-linkage, a participating protecting group at the C-2 position of the glycosyl donor, such as an acetyl or benzoyl group, is commonly employed. nih.gov This group assists in the departure of the leaving group and forms a stable dioxolenium ion intermediate, which shields the α-face and directs the incoming acceptor to attack from the β-face, resulting in a 1,2-trans glycoside. nih.gov

The synthesis of a complex oligosaccharide like this compound requires a sophisticated protecting group strategy to differentiate the various hydroxyl groups on both the fucose donor and the glucosamine (B1671600) acceptor. researchgate.netbeilstein-journals.org The choice of protecting groups is critical as they must be stable under the conditions of glycosylation and subsequently be removed without affecting the newly formed glycosidic bond.

A common strategy for the synthesis of this compound would involve the preparation of a suitably protected N-acetylglucosamine acceptor with a free hydroxyl group at the C-6 position. One approach starts with N-acetylglucosamine, which can be protected at the 4- and 6-positions using a benzylidene acetal (B89532). researchgate.net Subsequent regioselective opening of this acetal can then expose the 6-hydroxyl group for glycosylation.

The amino group at the C-2 position of glucosamine also requires a robust protecting group that does not participate in the glycosylation if an α-linkage is desired at another position, but can be selectively removed later. The N-acetyl group itself can participate in glycosylation reactions. Other protecting groups for the amino function include phthalimido (NPhth) and 2,2,2-trichloroethoxycarbonyl (Troc), which can influence the stereochemical outcome of glycosylations. researchgate.net

A typical synthetic sequence might involve:

Enzymatic Transglycosylation Reactions for Oligosaccharide Production

Enzymatic transglycosylation has emerged as a powerful and highly specific method for the synthesis of complex oligosaccharides, including this compound and its analogs. This approach utilizes glycosidases or glycosyltransferases to catalyze the transfer of a glycosyl moiety from a donor substrate to an acceptor molecule. Unlike chemical synthesis, which often requires extensive protecting group strategies, enzymatic methods offer high regio- and stereoselectivity under mild reaction conditions.

Glycosidases, which naturally catalyze the hydrolysis of glycosidic bonds, can be employed for synthesis through transglycosylation by manipulating reaction conditions, such as using a high concentration of an acceptor molecule. This shifts the reaction equilibrium from hydrolysis towards the formation of a new glycosidic bond. α-L-fucosidases and β-galactosidases are two classes of enzymes that have been successfully used for the production of fucosylated oligosaccharides. nih.govsigmaaldrich.com

A notable example is the synthesis of fucosyl-N-acetylglucosamine disaccharides using α-L-fucosidases from the bacterium Lactobacillus casei. nih.gov In a study by Rodríguez-Díaz et al. (2011), the α-L-fucosidase AlfC was shown to efficiently catalyze the transfer of fucose from a p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc) donor to N-acetyl-D-glucosamine (GlcNAc) as the acceptor. This reaction specifically yielded fucosyl-α-1,6-N-acetylglucosamine, an isomer of the target compound, with a remarkable yield of up to 56%. nih.gov The regioselectivity of these enzymes is a critical factor, with AlfC exclusively producing the α-1,6 linkage, while another fucosidase from the same organism, AlfB, produces the α-1,3 linked isomer. nih.gov

Furthermore, protein engineering efforts have been directed at modifying the regioselectivity and enhancing the transglycosylation activity of these enzymes. For instance, an α-L-fucosidase from Bacteroides fragilis has been engineered through loop-targeted random mutagenesis and site-directed mutagenesis to significantly improve its 1,3-regioselectivity for the synthesis of fucosyl-N-acetylglucosamine disaccharides. researchgate.net

β-Galactosidases have also been explored for the production of fucose-containing galacto-oligosaccharides (fGOS) from lactose (B1674315) and fucose. nih.gov While not directly producing the target compound, this research demonstrates the versatility of transglycosylation reactions in creating a variety of fucosylated oligosaccharide structures. nih.govnih.gov The choice of enzyme, donor, and acceptor molecules, along with the optimization of reaction conditions, are all crucial parameters for achieving high yields and specific products in enzymatic oligosaccharide synthesis. researchgate.netmegazyme.com

Table 1: Examples of Enzymatic Transglycosylation for Fucosylated Oligosaccharide Synthesis

EnzymeSource OrganismDonor SubstrateAcceptor SubstrateProductYieldReference
AlfC α-L-fucosidaseLactobacillus caseip-nitrophenyl-α-L-fucopyranoside (pNP-Fuc)N-acetyl-D-glucosamine (GlcNAc)Fucosyl-α-1,6-N-acetylglucosamine56% nih.gov
AlfB α-L-fucosidaseLactobacillus caseip-nitrophenyl-α-L-fucopyranoside (pNP-Fuc)N-acetyl-D-glucosamine (GlcNAc)Fucosyl-α-1,3-N-acetylglucosamine23% nih.gov
β-GalactosidaseAspergillus oryzaeLactoseFucoseFucose-containing galacto-oligosaccharides (fGOS)44% of total oligosaccharides nih.gov
Engineered α-L-Fucosidase (L266H/M285T)Bacteroides fragilisp-nitrophenyl-α-L-fucopyranoside (pNP-Fuc)N-acetyl-D-glucosamine (GlcNAc)Fucosyl-α-1,3-N-acetylglucosamineImproved 1,3-regioselectivity (97%) researchgate.net

Stable Isotope Labeling for Glycan Research

Stable isotope labeling is an indispensable tool in glycan research, enabling the quantitative analysis of glycans by mass spectrometry and facilitating their identification in complex biological samples. Several methodologies have been developed to introduce stable isotopes into glycans, including this compound and its analogs, either chemically or metabolically.

One widely used chemical labeling strategy is Glycan Reductive Isotope Labeling (GRIL) . This method involves the derivatization of free glycans at their reducing end by reductive amination with isotopically coded tags, such as [¹²C₆]-aniline and [¹³C₆]-aniline. nih.gov This process creates a 6 Dalton (Da) mass difference between the light and heavy labeled glycans, allowing for their relative quantification in mixed samples by mass spectrometry. nih.gov An advantage of using ¹³C over deuterium (B1214612) is that it does not typically cause a shift in chromatographic retention times. acs.org

Another chemical approach involves the re-N-acetylation of glycans with isotopically labeled acetic anhydride (B1165640). acs.orgnih.gov Glycans can be de-N-acetylated using hydrazine (B178648) hydrate, and the resulting free amino groups can be re-acetylated with reagents like [¹³C₂]-acetic anhydride or [²H₆]-acetic anhydride. For example, the re-N-acetylation of a biantennary N-glycan containing four N-acetylglucosamine residues with 1,1'-¹³C₂ acetic anhydride results in a mass increase of 4 Da. acs.org This method allows for the generation of internal standards for liquid chromatography-mass spectrometry (LC-MS) analysis. acs.orgnih.govresearchgate.net

Metabolic labeling offers a way to incorporate stable isotopes into glycans within living cells. One approach is to supplement cell culture media with precursors containing heavy isotopes. For instance, cells can be grown in media containing ¹⁵N-labeled glutamine, which serves as a precursor for the hexosamine biosynthetic pathway, leading to the incorporation of ¹⁵N into N-acetylglucosamine, N-acetylgalactosamine, and sialic acid residues. researchgate.net Similarly, feeding cells with ¹³C-labeled glucose can result in the incorporation of ¹³C into the glycan backbone. frontiersin.org

A powerful metabolic labeling technique utilizes azido-functionalized sugar analogs . Cells are fed with azido-sugars such as N-azidoacetylglucosamine (GlcNAz) or 6-azidofucose (FucAz), which are metabolically incorporated into cellular glycans. nih.govnih.govresearchgate.net The azide (B81097) group serves as a bioorthogonal chemical handle that can be selectively reacted with a probe, for example, via Staudinger ligation or copper-free click chemistry, for visualization or enrichment. nih.govresearchgate.net This strategy has been successfully applied to image fucosylated glycans in developing zebrafish embryos. nih.gov

Finally, ¹⁸O-labeling can be achieved during the enzymatic release of N-glycans from glycoproteins using Peptide-N-Glycosidase F (PNGase F) in the presence of H₂¹⁸O. This process incorporates two ¹⁸O atoms into the reducing terminus of the released glycan, resulting in a 4 Da mass increase compared to glycans released in H₂¹⁶O. nih.gov This simple and efficient method allows for the relative quantification of N-glycans from different samples. nih.gov

Table 2: Overview of Stable Isotope Labeling Methods for Glycan Analysis

Labeling MethodIsotopic Reagent/PrecursorPrincipleTypical Mass ShiftReference
Glycan Reductive Isotope Labeling (GRIL)[¹²C₆]/[¹³C₆]-anilineChemical labeling of the reducing end via reductive amination.6 Da nih.gov
Re-N-acetylation[¹³C₂]-acetic anhydride or [²H₆]-acetic anhydrideChemical labeling of de-N-acetylated amino groups.+2 Da per acetyl group for [¹³C₂] acs.orgnih.gov
Metabolic Labeling (Hexosamine Pathway)¹⁵N-glutamine or ¹³C-glucoseIn vivo incorporation of heavy isotopes from metabolic precursors.Variable, depends on number of incorporated atoms. researchgate.netfrontiersin.org
Metabolic Labeling (Azido Sugars)N-azidoacetylglucosamine (GlcNAz), 6-azidofucose (FucAz)In vivo incorporation of bioorthogonal azido (B1232118) sugars.N/A (used for detection/enrichment) nih.govnih.govresearchgate.net
¹⁸O-LabelingH₂¹⁸O (with PNGase F)Enzymatic incorporation of ¹⁸O at the reducing end during glycan release.4 Da nih.gov

Structural Characterization and Advanced Analytical Techniques for N Acetyl 6 O L Fucosyl D Glucosamine Containing Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Glycan Primary Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive tool for the de novo determination of the primary structure of glycans. acs.orgjcggdb.jp It provides comprehensive information on the configuration of sugar residues (e.g., D-glucosamine vs. L-fucose), their anomeric forms (α or β), the specific carbons involved in glycosidic linkages, and the sequence of monosaccharides within an oligosaccharide. acs.orgglycopedia.eujcggdb.jp A complete structural assignment typically requires a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments to assign all the proton (¹H) and carbon (¹³C) signals within the molecule. nih.gov

The structural analysis of a glycan containing N-Acetyl-6-O-L-fucosyl-D-glucosamine begins with a simple one-dimensional ¹H NMR spectrum. This initial spectrum provides crucial preliminary information, particularly from the anomeric proton region (δH ~4.4–6.0 ppm), where the number of signals often corresponds to the number of sugar residues. nih.govnih.gov The coupling constants (³J(H1,H2)) of these anomeric signals give a first indication of the anomeric configuration (α or β). jcggdb.jp Other characteristic signals include the N-acetyl methyl protons, which appear as a singlet around δH ~2.0–2.2 ppm, and the methyl protons of the 6-deoxy L-fucose residue, which resonate as a doublet around δH ~1.2 ppm. nih.gov

To overcome the significant signal overlap common in ¹H NMR spectra of carbohydrates, a suite of 2D NMR experiments is employed. acs.orgnih.gov

Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are used to identify protons that are spin-coupled to each other, allowing for the assignment of all proton signals within an individual monosaccharide's spin system, starting from the well-resolved anomeric proton. nih.gov

Heteronuclear Single Quantum Coherence (HSQC) correlates each proton with its directly attached carbon atom, enabling the assignment of the ¹³C spectrum. nih.gov The anomeric region of the HSQC spectrum is particularly informative for confirming residue identity.

Heteronuclear Multiple Bond Correlation (HMBC) is key for determining the sequence and linkage positions. It detects correlations between protons and carbons that are two or three bonds apart, crucially identifying the correlation between the anomeric proton of one residue (e.g., L-fucose) and the carbon atom of the adjacent residue (e.g., C6 of D-glucosamine) across the glycosidic bond. nih.gov

Interactive Table: Key NMR Techniques for Glycan Analysis
NMR Experiment Type Information Provided Relevance to this compound
¹H NMR 1DNumber of residues, anomeric configurations (preliminary), presence of key functional groups (e.g., N-acetyl, 6-deoxy methyl). nih.govnih.govIdentifies the two sugar units and the presence of the acetyl and fucose methyl groups.
COSY/DQF-COSY 2D HomonuclearEstablishes proton-proton (¹H-¹H) connectivities within each sugar ring (intra-residue). nih.govTraces the complete proton network for both the glucosamine (B1671600) and fucose rings.
TOCSY 2D HomonuclearCorrelates all protons within a single spin system (monosaccharide residue). nih.govConfirms all proton assignments for each of the two monosaccharide units.
¹³C-HSQC 2D HeteronuclearCorrelates protons to their directly attached carbons (¹H-¹³C one-bond correlation). nih.govAssigns the chemical shift for each carbon atom in the disaccharide.
HMBC 2D HeteronuclearShows long-range (2-3 bond) correlations between protons and carbons. nih.govDirectly confirms the (1→6) linkage by showing a correlation between the anomeric proton of L-fucose (H1) and C6 of the N-Acetyl-D-glucosamine residue.

For more complex glycans or glycoproteins, spectral overlap can become a significant challenge, hindering unambiguous resonance assignment. Isotopic labeling, where atoms like ¹²C and ¹⁴N are replaced with their NMR-active isotopes ¹³C and ¹⁵N, is a powerful strategy to overcome this limitation. rsc.orgnih.gov While chemically synthesized standards can be labeled, a common approach for glycoproteins is metabolic labeling, where cells are grown in media containing isotopically enriched precursors, such as [U-¹³C]-glucose. rsc.org The labeled glucose is metabolized and incorporated into the glycan structures. rsc.orgnih.gov

This enrichment dramatically enhances the sensitivity of ¹³C-based NMR experiments and enables a wider range of advanced techniques for determining structure and dynamics. nih.gov For instance, ¹³C-¹³C correlation experiments can be performed to trace the carbon skeleton directly, aiding in the assignment of complex spectra. rsc.org This approach is invaluable for confirming the structure of oligosaccharides like this compound when it is part of a larger, more complex glycoprotein (B1211001). nih.gov

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Approaches

Mass spectrometry is a cornerstone of glycan analysis, offering high sensitivity for determining molecular weight and composition. creative-proteomics.comnih.gov When coupled with fragmentation techniques (tandem mass spectrometry or MS/MS), it can also provide sequence and branching information, making it highly complementary to NMR. nih.govnih.gov For oligosaccharides, the most common ionization techniques are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI), as they are "soft" methods that minimize fragmentation during the ionization process. nih.gov

MALDI-Time-of-Flight (TOF) MS is a rapid and sensitive technique for profiling glycan mixtures. mdpi.com In MALDI, the glycan is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte, typically as a singly charged ion adducted with a sodium ion ([M+Na]⁺). nih.govmdpi.com This simplicity makes MALDI-TOF spectra relatively easy to interpret for determining the mass composition of a sample. mdpi.com

Electrospray Ionization (ESI) is another soft ionization technique, often coupled directly with liquid chromatography (LC) for LC-MS analysis. nih.gov ESI is particularly useful for analyzing complex mixtures and can produce multiply charged ions, which is beneficial for analyzing very large molecules.

Tandem mass spectrometry (MS/MS), frequently using Collision-Induced Dissociation (CID), is essential for structural elucidation. nih.govucdavis.edu In this process, a specific precursor ion (e.g., the [M+Na]⁺ ion of this compound) is selected and fragmented. The resulting product ions provide structural information. For fucosylated structures, a characteristic fragmentation pattern is the neutral loss of the fucose residue (146 Da), which is a key diagnostic marker. ucdavis.edu Further fragmentation by breaking glycosidic bonds reveals the sequence of the monosaccharides. nih.gov

Interactive Table: Expected MS Fragmentation of this compound
Precursor Ion (m/z) Fragment Ion (m/z) Loss Interpretation
390.14 ([M+Na]⁺)244.09Neutral loss of Fucose (146.05 Da)Loss of the terminal fucose residue.
390.14 ([M+Na]⁺)228.09Neutral loss of N-Acetylglucosamine (162.05 Da)Internal fragmentation, less common.
390.14 ([M+Na]⁺)Various (e.g., 185.05, 167.04)Cross-ring cleavagesProvides information on linkage position, but can be complex to interpret.

Note: m/z values are calculated for the sodiated adduct [C₁₄H₂₅NO₁₀+Na]⁺. Exact masses may vary slightly based on experimental conditions.

Permethylation is a classic and robust chemical derivatization technique used to facilitate linkage analysis by mass spectrometry. researchgate.net In this reaction, all free hydroxyl (-OH) and N-acetyl (-NH) protons on the glycan are replaced with methyl (-CH₃) groups, typically using iodomethane (B122720) and a strong base like sodium hydroxide (B78521) in DMSO. researchgate.netacs.org This derivatization offers several key advantages:

It increases the hydrophobicity and stability of the glycan, leading to enhanced ionization efficiency in MS. nih.govludger.com

It prevents in-source fragmentation of labile groups. ludger.com

Most importantly, it directs fragmentation in MS/MS experiments to occur predictably at the glycosidic linkages. nih.gov

After permethylation, the glycan is hydrolyzed, the individual monosaccharides are reduced to alditols and then acetylated. The resulting partially methylated alditol acetates (PMAAs) are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The positions of the acetyl groups correspond to the original linkage sites. For this compound, this analysis would confirm a linkage at the C6 position of the glucosamine residue. researchgate.net

Chromatographic Methods for Glycan Separation and Analysis

Due to the inherent complexity of biological samples, robust separation techniques are required to isolate and purify glycans before structural analysis. nih.gov Several high-performance liquid chromatography (HPLC) methods are widely used.

Hydrophilic Interaction Liquid Chromatography (HILIC): This is a highly effective method for separating polar molecules like glycans. chromatographyonline.com Separation is based on the partitioning of the analyte between a polar stationary phase and a less polar mobile phase. HILIC is often coupled with fluorescence detection after labeling the glycans with a fluorophore (e.g., 2-aminobenzamide), or directly with mass spectrometry. chromatographyonline.com

Porous Graphitized Carbon (PGC) Chromatography: PGC columns offer a unique separation mechanism based on shape and polarity, allowing for the separation of glycan isomers, including anomers and linkage isomers, often without the need for derivatization. nih.govnih.gov

Reversed-Phase (RP) Chromatography: While less common for native glycans due to their high polarity, RP-HPLC can be very effective for separating glycans that have been derivatized with a hydrophobic tag. nih.govnih.gov The separation is based on hydrophobicity.

Interactive Table: Comparison of Chromatographic Methods for Glycan Analysis
Method Principle Derivatization Advantages Disadvantages
HILIC Partitioning based on hydrophilicity. chromatographyonline.comOften labeled with a fluorescent tag for detection. chromatographyonline.comExcellent resolution for polar analytes, compatible with MS. May have lower recovery for some glycans.
PGC Adsorption based on polarity and 3D structure. nih.govNot required.Excellent for separating structural isomers, good MS compatibility. nih.govnih.govCan have carryover issues, method development can be complex.
Reversed-Phase (RP) Partitioning based on hydrophobicity. Required for native glycans (hydrophobic tag). nih.govHigh efficiency and reproducibility, widely available. nih.govNative glycans have poor retention without derivatization. nih.gov

High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful and highly sensitive method for the analysis of underivatized carbohydrates. nih.gov The technique separates carbohydrates as oxyanions under high pH conditions (>pH 12), followed by direct detection via pulsed amperometry, which involves the oxidation of the analytes on a gold electrode. thermofisher.comthermofisher.com This method avoids the need for sample derivatization, providing high-resolution separation and sensitive detection at the picomole level. thermofisher.comnih.gov

In the context of fucosylated oligosaccharides, HPAEC-PAD has proven effective for separating positional isomers. nih.gov The addition of a fucose residue to an oligosaccharide, such as to a GlcNAc residue, markedly influences its retention time on the anion exchange column. nih.govcapes.gov.br Generally, fucosylation leads to a decrease in retention time compared to the non-fucosylated parent oligosaccharide. nih.govnih.gov This reduction is attributed to steric and substitution effects that alter the interaction of the carbohydrate's hydroxyl groups with the stationary phase, rather than simply the absence of the 6-OH group in fucose. nih.gov The magnitude of this change in retention depends on the linkage position of the fucose. For instance, studies on various fucosylated oligosaccharides have demonstrated that HPAEC-PAD can effectively resolve isomers with α(1→2), α(1→3), and α(1→4) fucose linkages in a single chromatographic run. nih.gov

The utility of HPAEC-PAD extends to the analysis of complex mixtures, such as neutral oligosaccharides from human milk, where it can distinguish between isomers differing in fucose substitution. nih.govnih.gov However, the complexity of these mixtures often necessitates a preliminary fractionation step, for which gel filtration chromatography is a prerequisite for subsequent HPAEC-PAD analysis. nih.gov

Table 1: Effect of Fucosylation on HPAEC Retention Time

Oligosaccharide TypeModificationObserved Effect on Retention TimeReference
Lactose (B1674315), Lactosamine (Type II), Lacto-N-biose (Type I)FucosylationMarkedly decreased retention time (10–38 min) compared to non-fucosylated form. nih.gov
Neutral Oligosaccharides and AlditolsFuc α(1→2) to GalactoseMay decrease retention time. nih.gov
Neutral Oligosaccharides and AlditolsFuc α(1→3) or α(1→4) to GlcNAcMay decrease retention time. nih.gov
Isomers (e.g., LNF-1 vs LNF-2)Differing Fucose Substitution PositionGreatly different retention times. nih.gov
Isomers (e.g., LNF-2 vs LNF-3)Differing Linkage PositionSimilar but distinct retention times. nih.gov

Liquid Chromatography with Mass Spectrometry (LC-MS/MS)

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the detailed structural elucidation of N-glycans containing fucosylated residues. nih.govnih.gov This technique combines the separation power of liquid chromatography with the mass-analyzing capability of a mass spectrometer to determine the composition, sequence, branching patterns, and linkage information of complex glycans. nih.govacs.org

For glycan analysis, samples are often derivatized, for instance by permethylation, to improve ionization efficiency and the stability of the molecules during MS analysis. acs.org The permethylated N-glycans are then separated, typically by reverse-phase LC, and subjected to electrospray ionization (ESI) followed by MS/MS. acs.org The resulting fragmentation spectra provide a wealth of structural information. Collision-induced dissociation (CID) of negative ions, in particular, is effective for characterizing N-glycans, allowing for the determination of general topology, such as the presence of a bisecting GlcNAc, and the branching pattern. nih.gov

Specific fragment ions can pinpoint the location of fucose residues. For example, the presence of fucose on the GlcNAc of an antenna can significantly increase the abundance of specific cross-ring fragment ions. nih.gov By comparing the fragmentation patterns of different isomers, it is possible to distinguish between, for example, core fucosylation (fucose attached to the innermost GlcNAc) and antennary fucosylation. nih.govacs.org A novel MS-based method using sodium ion adducts of N-glycans has been developed to prevent fucose migration during analysis and determine fucose linkages based on specific CID mechanisms. chemrxiv.org

Table 2: Selected Diagnostic Fragment Ions in LC-MS/MS of Fucosylated N-Glycans

m/z of Precursor Ionm/z of Fragment IonStructural InterpretationReference
Varies5701,3A3 cross-ring fragment ion with an additional fucose residue, indicating a di-fucosylated glycan. nih.gov
Varies325 (Fuc-Gal)Absence of this C2 ion is consistent with fucose being 3-linked to the GlcNAc residue. nih.gov
Varies748/688, 910/850, 1072/10122,4AR/Y4 and BR-1/Y4 ions whose abundance increases with fucose on the GlcNAc of the 3-antenna. nih.gov
220.3118.9Mass transition used to detect N-acetylglucosamine in negative ionization mode. nih.gov

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography, is a technique used to separate molecules based on their size or hydrodynamic volume. In glycan analysis, GPC is particularly valuable as an initial fractionation step for complex mixtures of oligosaccharides, such as those found in human milk. nih.gov

The analysis of high-molecular-weight neutral and acidic oligosaccharides, which can be extensively fucosylated, benefits significantly from a preliminary separation by GPC. nih.gov This step reduces the complexity of the sample, allowing for more effective and detailed subsequent analyses by methods like HPAEC-PAD and MALDI-MS. Research has demonstrated that GPC can successfully separate large oligosaccharides, which is a necessary prerequisite for their further characterization. nih.gov The combination of GPC with high-resolution mass spectrometry, such as Fourier-transform ion cyclotron resonance (FT-ICR) MS, has enabled the precise determination of the degree of fucosylation in large, complex glycans, revealing species with up to ten fucose residues on a poly-N-acetyllactosamine core. nih.gov

Enzymatic Linkage Analysis

Enzymatic linkage analysis utilizes the high specificity of glycosidases to selectively cleave specific monosaccharide residues from a glycan through defined linkages. This approach is fundamental for determining the sequence and linkage of oligosaccharides, including those containing this compound. By using a panel of specific exoglycosidases (e.g., fucosidases, galactosidases) and endoglycosidases, a glycan's structure can be sequentially dissected and analyzed, often in combination with chromatographic or mass spectrometric techniques. acs.orgnih.gov

For instance, α-L-fucosidases can be used to confirm the presence and linkage of fucose residues. There are fucosidases specific for α(1→2), α(1→3/4), and α(1→6) linkages. nih.gov A change in the chromatographic profile or mass spectrum of a glycan after treatment with a specific fucosidase confirms the presence of that particular fucose linkage.

A notable strategy involves the use of endoglycosidases like Endo-M (endo-β-N-acetylglucosaminidase M), which hydrolyzes the N,N'-diacetylchitobiose moiety in N-linked oligosaccharides but is inactive if a core fucose residue is linked to the reducing-end GlcNAc. acs.org By comparing the LC-MS/MS results of a glycoprotein digest treated with PNGase F (which cleaves all N-glycans) versus one treated with an Endo-M/exoglycosidase mixture, the sites of core fucosylation can be determined. Glycosylation sites detected only in the PNGase F-treated sample suggest the presence of a core-fucosylated N-glycan at that site. acs.org This enzymatic approach is crucial for identifying specific glycan structures and their attachment sites on proteins. acs.org

Glycan Array Technology for Ligand-Receptor Interaction Studies

Glycan array technology is a high-throughput platform used to study the interactions between glycans and glycan-binding proteins (GBPs), such as lectins, antibodies, or cellular receptors. wikipedia.orgresearchgate.net In this technology, a large number of different natural or synthetic glycan structures are immobilized on a solid surface (e.g., a glass slide) in a spatially defined arrangement. wikipedia.org This array is then incubated with a fluorescently labeled GBP, and the binding pattern is detected, revealing the specific glycan structures that the protein recognizes. wikipedia.orgresearchgate.net

This technology is particularly powerful for characterizing the binding specificity of lectins that recognize fucose-containing epitopes, such as those involving this compound. For example, glycan arrays have been used to compare the binding profiles of fucose-specific lectins like Aleuria aurantia (B1595364) lectin (AAL), Lens culinaris agglutinin (LCA), Aspergillus oryzae lectin (AOL), and Pholiota squarrosa lectin (PhoSL). nih.gov Such studies can reveal subtle differences in specificity; for instance, while all may bind fucosylated structures, some lectins like LCA and PhoSL show higher specificity for core-fucosylated N-glycans. nih.gov The binding affinity can also be influenced by the surrounding glycan structure, such as the presence of terminal N-acetyllactosamine. nih.gov

Glycan arrays serve as crucial tools for identifying ligands for GBPs, studying host-pathogen interactions, and understanding the biological recognition processes mediated by fucosylated glycans. nih.govwikipedia.org

Table 3: Binding Specificity of Select Fucose-Oriented Lectins Determined by Glycan Array

LectinPrimary SpecificityNotes on Binding ProfileReference
Pholiota squarrosa lectin (PhoSL)Core fucosylated N-glycansHighest specificity for core fucose; preferential binding to paucimannosidic-type N-glycans. Recognition is influenced by terminal N-acetyllactosamine. nih.gov
Lens culinaris agglutinin (LCA)Core fucosylated N-glycansHighly specific for core fucose. Binds to paucimannosidic, bi-antennary, and tri-antennary core fucosylated N-glycans. nih.gov
Aleuria aurantia lectin (AAL)FucosylationBroad specificity towards various fucose linkages. nih.gov
Aspergillus oryzae lectin (AOL)FucosylationBroad specificity towards various fucose linkages. nih.gov

Compound Reference Table

Molecular Recognition and Functional Implications of N Acetyl 6 O L Fucosyl D Glucosamine Containing Glycans in Biological Systems

Role in Host-Pathogen Interactions

Detailed research findings specifically identifying a role for the simple disaccharide N-Acetyl-6-O-L-fucosyl-D-glucosamine in microbial adhesion, virulence modulation, or direct recognition by host immune components are not extensively documented in current scientific literature. However, the broader role of fucosylated glycans is well-established in these processes. nih.gov Fucosylated structures on host cells can serve as attachment sites for pathogens, while molecular mimicry of host fucosylated glycans allows microbes to evade immune detection. nih.gov

Specific studies detailing the use of the this compound disaccharide as a direct binding target for microbial adhesion and colonization are not prominently available. Bacteria are known to utilize various host glycans for attachment, and while both fucose and GlcNAc are common components of these receptors, the specific role of this disaccharide is an area requiring further investigation.

There is no direct evidence to suggest that the recognition of this compound specifically modulates virulence factors in pathogens. In E. coli, the presence of the parent sugar N-acetyl-glucosamine (GlcNAc) can inhibit the production of type 1 fimbriae, which are considered a virulence factor in urinary tract infections. nih.govnih.gov However, this effect is not documented for the fucosylated form.

The host immune system utilizes lectins and antibodies to recognize glycan structures. While there are many lectins that bind GlcNAc and fucose independently, specific recognition of the this compound structure is not well characterized.

A significant area of research is the impact of core fucosylation (Fuc-α1,6-GlcNAc) on the N-glycans of Immunoglobulin G (IgG) antibodies. The absence of this core fucose dramatically enhances the binding of IgG to the FcγRIIIa receptor on immune effector cells like Natural Killer (NK) cells, thereby increasing antibody-dependent cell-mediated cytotoxicity (ADCC). pnas.orgnih.gov Consequently, much research has focused on producing afucosylated therapeutic antibodies to improve their efficacy. pnas.orgnih.gov Monoclonal antibodies have been developed that specifically recognize the core fucose on IgG, which can serve as a biomarker for certain diseases. nih.gov

Enzymatic Substrate Recognition and Catalysis

The breakdown of fucosylated glycans is carried out by enzymes called α-L-fucosidases, which are classified in several glycoside hydrolase (GH) families in the Carbohydrate-Active enZYmes (CAZy) database, including GH29 and GH95. nih.govnih.gov These enzymes catalyze the removal of terminal α-L-fucosyl residues from various oligosaccharides. nih.gov

Microbial α-L-fucosidases, in particular, often display broad substrate specificity, enabling them to act on the diverse fucosylated structures they encounter in their environment. nih.gov Some of these enzymes have been shown to efficiently hydrolyze the α-1,6 linkage between fucose and GlcNAc.

A notable example is an α-L-fucosidase from the bacterium Prevotella nigrescens, named PnfucA. This enzyme demonstrates high reactivity towards substrates with fucose α(1,6)-linked to GlcNAc. nih.gov Its efficiency makes it a valuable tool for in vitro glycoengineering of therapeutic antibodies, where removing the core fucose is desirable to enhance their cytotoxic function. nih.gov

Glycan-Protein Interactions Beyond Host-Pathogen Contexts

Specific interactions between endogenous proteins and the this compound disaccharide outside of host-pathogen contexts are not well documented. Fucosylation in general is a critical modification that mediates a wide array of biological events, including cell-cell recognition and signaling, but data pinpointing this specific disaccharide is sparse.

Influence on Cellular Processes (non-human model systems)

There is a lack of specific research on the influence of the this compound disaccharide on cellular processes in non-human model systems like Drosophila melanogaster or Caenorhabditis elegans. Studies in these organisms have characterized the presence and importance of other glycans, such as heparan sulfate (B86663) and chondroitin (B13769445) sulfate, in developmental processes, but have not detailed a role for this particular fucosylated structure. nih.gov

Future Research Directions and Methodological Advancements

Elucidation of Novel Biosynthetic Enzymes and Pathways

The biosynthesis of fucosylated glycans is a complex process orchestrated by a suite of enzymes, primarily fucosyltransferases (FUTs). oup.com These enzymes catalyze the transfer of fucose from a donor substrate, guanosine (B1672433) diphosphate (B83284) (GDP)-fucose, to an acceptor molecule. mdpi.com In mammals, two primary pathways synthesize the necessary GDP-fucose: the de novo pathway, which converts GDP-mannose, and the salvage pathway, which utilizes free fucose. oup.com The subsequent transfer of this fucose to a glycan is highly specific. For instance, the α1,6-linkage found in core fucosylation, where fucose is attached to the innermost N-acetylglucosamine (GlcNAc) of an N-glycan, is exclusively catalyzed by the FUT8 enzyme. oup.comresearchgate.net

Future research is focused on discovering and characterizing novel fucosyltransferases from a wide range of organisms, which could possess unique specificities. oup.com For example, researchers have identified novel α-1,2-fucosyltransferases from bacteria like Thermosynechococcus sp. and molluscs such as Crassostrea gigas. researchgate.netnih.govnih.gov Similarly, α-l-fucosidases, such as AlfC from the bacterium Lactobacillus casei, have been shown to synthesize fucosyl-α-1,6-N-acetylglucosamine through a transfucosylation reaction, demonstrating an alternative enzymatic route to this specific linkage. nih.gov The discovery of novel enzymes like Fuc-TVII, an α1,3-fucosyltransferase involved in synthesizing selectin ligands, highlights the ongoing effort to map the full enzymatic toolkit for fucosylation. nih.gov Continued exploration in diverse organisms, including bacteria of the Bacteroidetes phylum, is expected to uncover more fucosyltransferases with potential applications in synthetic glycobiology. mdpi.com

Table 1: Key Enzymes in Fucosylation

Enzyme FamilySpecific Enzyme ExampleFunctionSource Organism ExampleReference
α1,6-FucosyltransferaseFUT8Catalyzes the transfer of fucose to the core N-acetylglucosamine of N-glycans (core fucosylation).Mammals oup.comresearchgate.net
α1,2-FucosyltransferaseTs2FTTransfers fucose to β1–3-galactoside acceptors.Thermosynechococcus sp. researchgate.netnih.gov
α1,3-FucosyltransferaseFuc-TVIIInvolved in the biosynthesis of sialyl Lewis x determinants.Humans nih.gov
α-L-Fucosidase (Transglycosylation)AlfCSynthesizes Fucosyl-α-1,6-N-acetylglucosamine via transfucosylation.Lactobacillus casei nih.gov
α-1,2-FucosyltransferaseCgFUT2Transfers fucose to galactose residues in various glycans.Crassostrea gigas (Pacific oyster) nih.gov

Development of Advanced Synthetic Strategies for Complex Fucosylated Glycans

The structural complexity of fucosylated glycans presents a significant challenge for chemical synthesis, which often requires numerous protection and deprotection steps. nih.gov To overcome this, advanced strategies are being developed that offer greater efficiency and specificity.

Chemoenzymatic synthesis has emerged as a powerful approach, combining the flexibility of chemical synthesis with the high selectivity of enzymatic reactions. researchgate.net This method often involves the chemical synthesis of a core glycan structure, which is then elaborated upon by specific glycosyltransferases in enzymatic steps, avoiding complex protecting group chemistry. researchgate.netacs.org This strategy has been successfully used to create libraries of diverse human milk oligosaccharides (HMOs), many of which are fucosylated. researchgate.net

Another promising avenue is the use of enzymes for transfucosylation reactions. While fucosyltransferases are highly specific, they require expensive sugar nucleotide donors. nih.gov In contrast, fucosidases, which normally hydrolyze fucose linkages, can be used in reverse under specific conditions to create new fucosidic bonds. nih.gov A notable success in this area is the synthesis of fucosyl-α-1,3-N-acetylglucosamine and fucosyl-α-1,6-N-acetylglucosamine using the AlfB and AlfC α-l-fucosidases from Lactobacillus casei, respectively. nih.gov The AlfC enzyme demonstrated high efficiency, converting up to 56% of the donor substrate into the desired N-Acetyl-6-O-L-fucosyl-D-glucosamine product. nih.gov These enzymatic and chemoenzymatic methods are critical for producing the quantities of specific fucosylated glycans needed for functional studies. nih.govfrontiersin.org

Integration of Computational and Experimental Glycobiology Approaches

The inherent flexibility and complexity of glycans make their structural and functional analysis challenging. Integrating computational methods with experimental data provides a synergistic approach to unraveling the intricacies of glycobiology. nih.gov This emerging field, known as systems glycobiology, uses in silico models to describe and analyze the glycome. nih.gov

Computational tools are indispensable for interpreting the data generated by sophisticated experimental techniques. nih.gov For example, molecular dynamics (MD) simulations and quantum chemical calculations can complement data from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. nih.govacs.org This integration helps to build dynamic, three-dimensional models of glycans, clarifying their conformational landscapes and how they engage in molecular recognition processes with proteins like lectins. acs.orgfrontiersin.org

This combined approach is crucial for understanding protein-glycan interactions at an atomic level. nih.gov Iterative cycles of computational prediction and experimental validation are accelerating the engineering of proteins with desired binding properties. mdpi.com As glycoinformatics resources and databases grow, the ability to leverage this "Big Data" for model construction and validation will become increasingly powerful, bridging the gap between raw experimental data and a deeper understanding of glycan function. nih.govoup.com

Expanding Understanding of Glycan Function in Diverse Biological Niches (non-human)

While the roles of fucosylated glycans are well-studied in mammals, their functions in other domains of life are a burgeoning area of research. nih.gov Fucose-containing glycans are present across all kingdoms of life and play vital roles in processes ranging from plant immunity to host-microbe interactions. nih.govresearchgate.net

Bacteria: Many bacteria synthesize fucosylated polysaccharides. nih.gov A well-known example is Helicobacter pylori, which produces fucosylated glycans that mimic the Lewis blood group antigens found on the surface of human gastric cells. oup.commdpi.com This molecular mimicry is thought to help the bacterium evade the host immune system. nih.govresearchgate.net In members of the Bacteroidetes phylum, fucosylated O-glycans are essential for processes like host colonization. mdpi.com

Plants: In plants, fucose is a key component of cell wall polymers like pectin (B1162225) and xyloglucan, and is also found on N- and O-linked glycoproteins. nih.govbiopharmaspec.com These fucosylated structures are critical for plant development and immunity. frontiersin.org Studies in Arabidopsis thaliana have shown that defects in fucose biosynthesis impair multiple immune responses, including defense against pathogens. nih.gov The green alga Chlamydomonas reinhardtii also produces complex N-glycans with typical plant modifications like α1,3-fucose. frontiersin.org

Marine Organisms: Research into marine invertebrates is uncovering novel fucosyltransferases and fucosylated structures. The Pacific oyster, Crassostrea gigas, possesses an α-1,2-fucosyltransferase capable of modifying a range of galactose-containing acceptors, highlighting the diverse roles of fucosylation in marine life. nih.gov

Refinement of Analytical Tools for Glycan Structural Characterization and Quantification

Precise and sensitive analytical methods are paramount for advancing glycobiology. Continuous refinement of these tools is enabling deeper insights into the structure and function of complex glycans like this compound.

Mass Spectrometry (MS): MS is a cornerstone of glycan analysis. acs.org However, the structural diversity of fucosylated glycans, including numerous possible isomers, presents a significant analytical challenge. acs.org New enzymatic workflows using specific endoglycosidases, such as Endo F3 which preferentially cleaves core-fucosylated N-glycans, in combination with MALDI imaging mass spectrometry, allow for better distinction between fucosylation isomers directly in tissue samples. acs.orgnih.gov Researchers are also developing methods to overcome analytical artifacts, such as the intramolecular transfer of fucose residues during fragmentation of protonated glycans, which can lead to misinterpretation of spectra. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for the de novo structural elucidation of glycans, providing detailed information on monosaccharide composition, linkage positions, anomeric configurations, and three-dimensional conformation. oup.comacs.org Despite challenges like limited spectral dispersion for carbohydrate signals, advancements in high-field magnets (1 GHz and higher) and cryogenically cooled probes are significantly improving resolution and sensitivity. acs.org Comprehensive 1D and 2D NMR analyses are essential for unambiguously defining the complex, heavily fucosylated structures found in nature. oup.comwiley.comresearchgate.net

Glycan Arrays: Glycan arrays have become a vital high-throughput tool for studying protein-glycan interactions and profiling enzyme specificity. raybiotech.comnumberanalytics.comnumberanalytics.com These microarrays consist of a diverse library of glycans immobilized on a solid surface. numberanalytics.com They can be probed with lectins, antibodies, or even whole cells to rapidly screen for binding partners. raybiotech.comnumberanalytics.com For example, glycan arrays have been used to compare the binding specificity of various fucose-binding lectins, revealing that lectins like LCA and PhoSL are highly specific for core-fucosylated N-glycans. nih.govnih.gov

Table 2: Advanced Analytical Tools for Fucosylated Glycans

TechniqueApplication in Fucosylated Glycan AnalysisKey AdvantageReference
Mass Spectrometry (MS)Determining molecular weight, composition, and sequence. Distinguishing isomers with specific enzymatic/fragmentation methods.High sensitivity and throughput. acs.orgnih.govnih.gov
Nuclear Magnetic Resonance (NMR)Provides detailed structural information including linkage, anomeric configuration, and 3D conformation.Unambiguous structural elucidation at atomic resolution. acs.orgoup.comacs.org
Glycan ArraysHigh-throughput screening of protein-glycan interactions and enzyme specificity.Enables simultaneous analysis of thousands of interactions. numberanalytics.comnumberanalytics.comnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.